

Suppliers and procurement of 1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone
Cat. No.:	B1602083

[Get Quote](#)

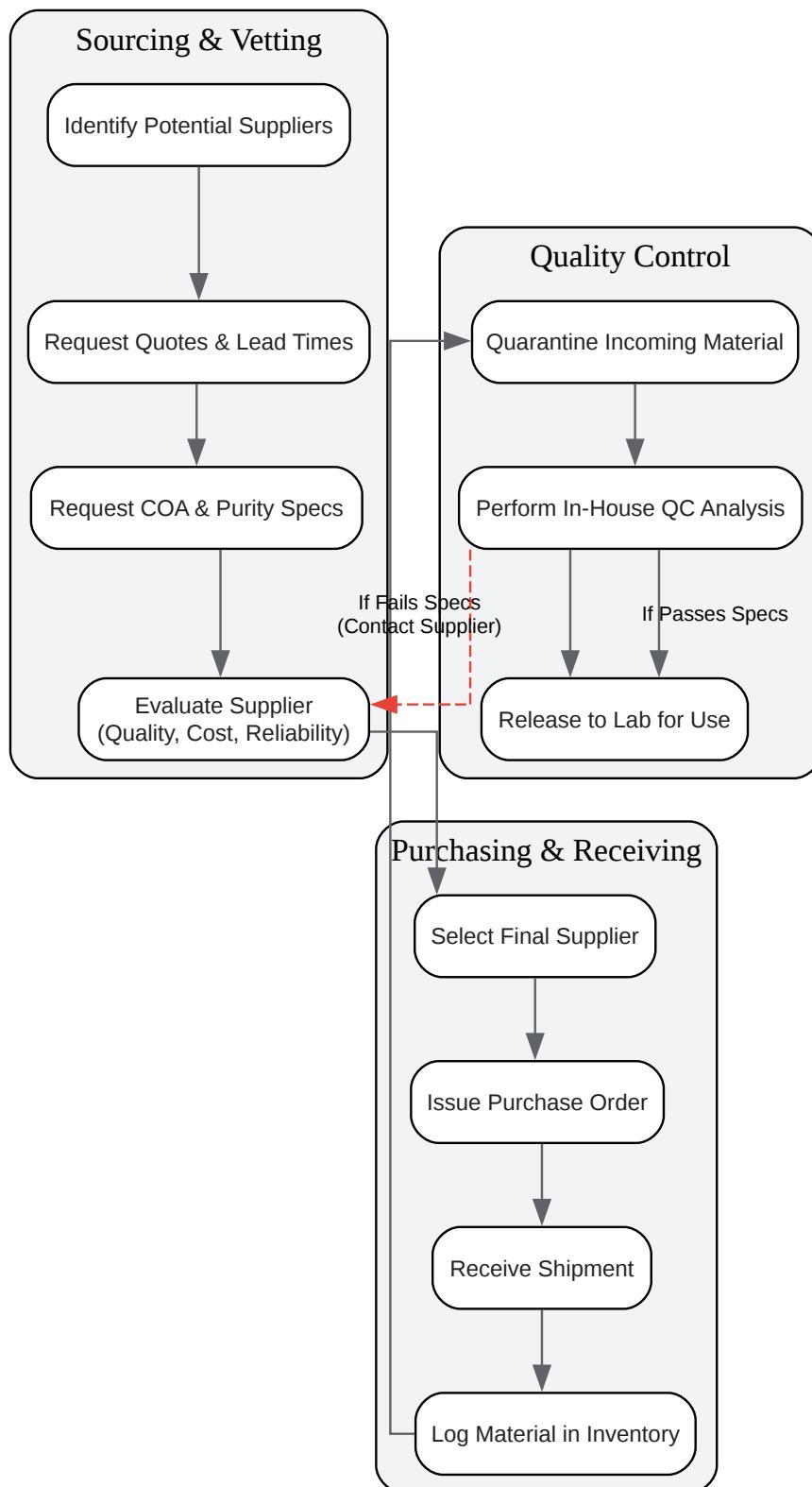
An In-Depth Guide to the Procurement and Application of 1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone for Advanced Research

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the sourcing, procurement, and initial quality assessment of **1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone** (CAS No. 228572-69-8). Furthermore, it outlines key applications and safe handling protocols critical for its effective and safe use in a laboratory setting. The trifluoromethyl group in this compound is of significant interest in medicinal chemistry, as it can act as a potent pharmacophore, potentially serving as an electrophile in the design of enzyme inhibitors.^[1]

Strategic Sourcing and Supplier Vetting

The procurement of high-purity chemical reagents is a cornerstone of reproducible and reliable research. For a specialized intermediate like **1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone**, a systematic approach to supplier selection is paramount.

Identifying Potential Suppliers


A number of chemical suppliers list **1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone** in their catalogs. The choice of supplier will often depend on factors such as required purity, quantity, lead time, and cost. Below is a comparative table of known suppliers.

Supplier	Purity	Available Quantities	Notes
Sigma-Aldrich (Ambeed, Inc.)	97%	Varies (contact for details)	Provides key documentation like Certificate of Analysis (COA) and Certificate of Origin (COO). [2]
ChemicalBook	Not specified	Varies	Lists multiple suppliers and provides synthesis and spectral data. [3]
CymitQuimica	97%	100mg, 250mg, 500mg, 1g, 5g, 10g, 25g	Provides pricing for smaller quantities. [4]
J&W Pharmlab	Not specified	Custom and bulk quotes available	Specializes in pharmaceutical building blocks. [5]
BLDpharm	Not specified	Contact for details	Provides basic chemical properties. [6]
Other Potential Suppliers	Not specified	Varies	SuZhou ShiYa Biopharmaceuticals, Inc., Shanghai AQBioPharma Co., Ltd., Hangzhou Milestone Pharmtech Co., Ltd., Capot Chemical Co.,Ltd. [3]

Procurement Workflow: A Step-by-Step Protocol

A structured procurement process ensures that the acquired material meets the stringent requirements of research and development. This workflow minimizes the risk of sourcing

substandard reagents that could compromise experimental outcomes.

[Click to download full resolution via product page](#)

Caption: A typical workflow for the procurement of specialized chemical reagents.

Quality Control and In-House Validation

Upon receipt, it is critical to perform in-house quality control to verify the identity and purity of **1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone**, even when a supplier's COA is provided.

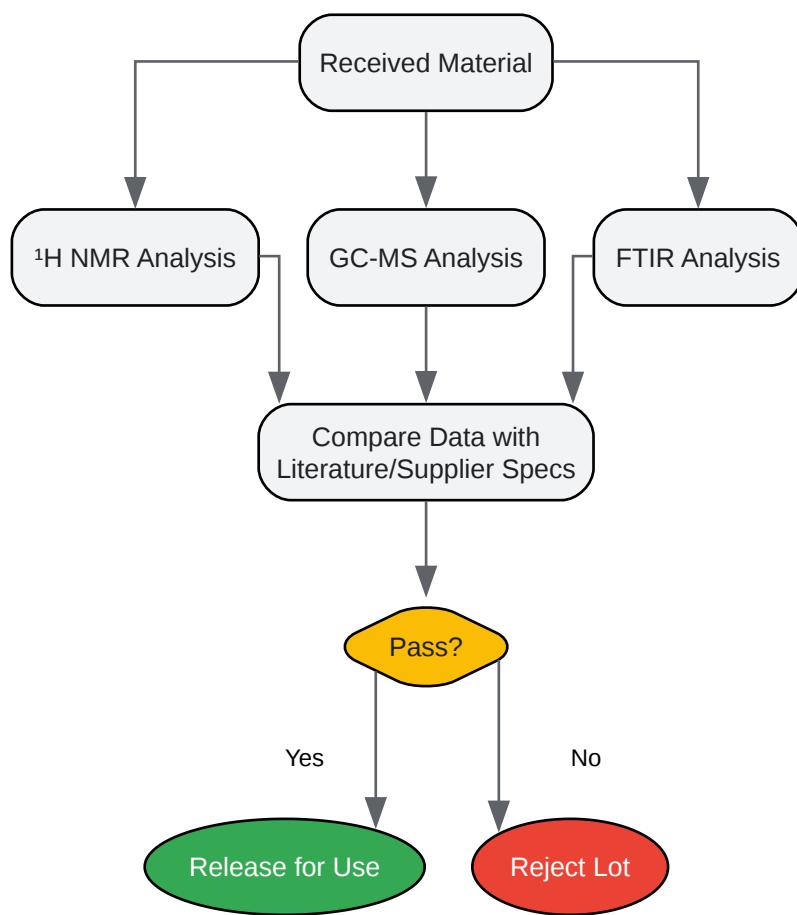
Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₉ H ₇ F ₃ O ₂	PubChem[7]
Molecular Weight	204.15 g/mol	PubChem[7]
Appearance	Liquid, Solid, Semi-solid, or lump	Sigma-Aldrich[2]
Purity	Typically ≥97%	CymitQuimica, Sigma-Aldrich[2][4]

Protocol for Identity and Purity Verification

Objective: To confirm the chemical structure and assess the purity of the received lot of **1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone**.

Materials:


- Received **1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone**
- Deuterated chloroform (CDCl₃) for NMR
- NMR tubes
- GC-MS vials
- FTIR spectrometer
- NMR spectrometer (400 MHz or higher recommended)

- Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

- ^1H NMR Spectroscopy:
 - Prepare a sample by dissolving a small amount of the compound in CDCl_3 .
 - Acquire the ^1H NMR spectrum.
 - Expected Chemical Shifts (δ) at 400 MHz, CDCl_3 :
 - ~ 12.29 ppm (s, 1H, -OH): A singlet for the hydroxyl proton.
 - ~ 7.86 ppm (d, $J = 8.3$ Hz, 1H): A doublet for the aromatic proton ortho to the ketone.
 - ~ 7.25 ppm (s, 1H): A singlet for the aromatic proton between the hydroxyl and trifluoromethyl groups.
 - ~ 7.15 ppm (d, $J = 9.9$ Hz, 1H): A doublet for the aromatic proton meta to the ketone.
 - ~ 2.69 ppm (s, 3H, $-\text{CH}_3$): A singlet for the methyl protons of the acetyl group.^[3]
 - Rationale: The number of signals, their splitting patterns, integration values, and chemical shifts are unique to the molecule's structure. Any significant deviation may indicate impurities or a different compound.
- Mass Spectrometry (GC-MS):
 - Prepare a dilute solution of the compound in a suitable volatile solvent.
 - Run a GC-MS analysis to determine the mass-to-charge ratio (m/z) of the parent ion and fragmentation pattern.
 - Expected Molecular Ion $[\text{M}]^+$: 204.04 m/z .^[7]
 - Rationale: GC-MS confirms the molecular weight and can help identify volatile impurities by their retention times and mass spectra.

- Infrared (IR) Spectroscopy:
 - Acquire an IR spectrum of the neat compound (if liquid) or as a KBr pellet/thin film (if solid).
 - Look for characteristic absorption bands corresponding to the functional groups.
- Rationale: IR spectroscopy provides a fingerprint of the molecule's functional groups (e.g., O-H stretch, C=O stretch, C-F bonds).

[Click to download full resolution via product page](#)

Caption: A streamlined workflow for the quality control analysis of incoming chemical reagents.

Applications in Research and Drug Development

1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone is a valuable building block in organic synthesis and medicinal chemistry. The trifluoromethyl group can enhance metabolic stability

and binding affinity of a molecule.[8]

- Pharmaceutical Intermediate: It serves as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[1]
- Biochemical Probe: Its structure allows it to be used as a probe in biochemical assays to study enzyme activity and protein interactions.[1]
- Building Block for Novel Compounds: The presence of hydroxyl and ketone functionalities, along with an activated aromatic ring, makes it a versatile starting material for creating libraries of novel compounds for drug screening.
- Potential Therapeutic Applications: Related compounds have been investigated for anti-inflammatory and antimicrobial properties, suggesting this scaffold is of interest for developing new therapeutic agents.[9]

Safe Handling and Storage

Adherence to safety protocols is non-negotiable when handling any chemical reagent.

Hazard Identification

Based on aggregated GHS data, **1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone** is classified with the following hazards:

- H302: Harmful if swallowed.[2][7]
- H315: Causes skin irritation.[2][7]
- H319: Causes serious eye irritation.[2][7]
- H335: May cause respiratory irritation.[2][7]

The signal word is "Warning" and the pictogram is an exclamation mark (GHS07).[2]

Protocol for Safe Handling and Storage

Personal Protective Equipment (PPE):

- Wear appropriate protective eyeglasses or chemical safety goggles.[[10](#)]
- Wear protective gloves (e.g., nitrile) and a lab coat.[[10](#)]
- Handle only in a well-ventilated area or in a chemical fume hood.[[10](#)][[11](#)]

Handling:

- Avoid contact with skin, eyes, and clothing.[[10](#)][[11](#)]
- Avoid breathing dust, fumes, or vapors.[[11](#)]
- Wash hands thoroughly after handling.[[10](#)]
- Keep away from incompatible substances such as oxidizing and reducing agents.[[10](#)]

Storage:

- Store in a tightly closed container.[[10](#)]
- Recommended storage is sealed in a dry environment at 2-8°C.[[2](#)]
- Store in a cool, dry, well-ventilated area away from incompatible substances.[[10](#)]

Spill and Disposal:

- In case of a spill, absorb with an inert material and place it into a suitable disposal container. [[12](#)]
- Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[[11](#)]

Synthesis Overview

Understanding the synthesis route can provide insights into potential impurities. A common laboratory-scale synthesis involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with 2,4-pentanedione in the presence of sodium hydride (NaH) in tetrahydrofuran (THF).[[3](#)] The reaction mixture is refluxed and then worked up with an acid wash and extraction.[[3](#)] The final

product is typically purified by column chromatography.[\[3\]](#) Awareness of starting materials and reagents is crucial for anticipating potential contaminants in the final product.

References

- 1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethan-1-one. PubChem.
- Safety Data Sheet for 1-(2-FLUORO-4-(TRIFLUOROMETHYL)PHENYL)ETHANONE. Aaron Chemicals LLC.
- Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd.
- Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. Google Patents.
- 1-(4-(Trifluoromethyl)phenyl)ethan-1-one. PubChem.
- 2,2-dihydroxy-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone. Veeprho.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
- A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime. Google Patents.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. 1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone | 228572-69-8 [sigmaaldrich.com]
- 3. 1-(2-Hydroxy-4-trifluoroMethyl-phenyl)-ethanone | 228572-69-8 [chemicalbook.com]
- 4. 1-(2-Hydroxy-4-trifluoromethyl-phenyl)-ethanone [cymitquimica.com]
- 5. jwpharmlab.com [jwpharmlab.com]
- 6. 89630-28-4|2-Hydroxy-1-(4-(trifluoromethyl)phenyl)ethanone|BLD Pharm [bldpharm.com]

- 7. 1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethan-1-one | C9H7F3O2 | CID 15446449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy 1-(2-Hydroxy-4-(trifluoromethoxy)phenyl)ethanone [smolecule.com]
- 10. 1-[4-(Trifluoromethyl)phenyl]ethan-1-one(709-63-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. aksci.com [aksci.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- To cite this document: BenchChem. [Suppliers and procurement of 1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1602083#suppliers-and-procurement-of-1-2-hydroxy-4-trifluoromethyl-phenyl-ethanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com